

Application Notes & Protocols: Development and In Vivo Application of Humanized CD33 Mouse Models

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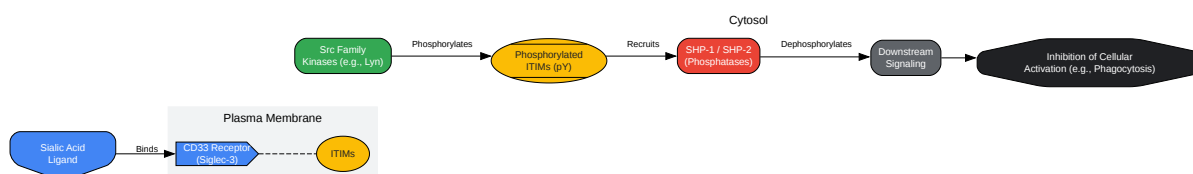
Introduction: CD33 (Siglec-3) is a transmembrane receptor predominantly expressed on cells of the myeloid lineage, making it a critical therapeutic target for hematologic malignancies like Acute Myeloid Leukemia (AML).[1][2] As a member of the Siglec family, it recognizes sialic acid-containing glycans and functions as an inhibitory receptor, modulating immune responses through intracellular immunoreceptor tyrosine-based inhibitory motifs (ITIMs).[2][3] The development of targeted therapies, including antibody-drug conjugates (ADCs), bispecific T-cell engagers (BiTEs), and CAR-T cells, necessitates robust preclinical models that accurately recapitulate the human immune system and target expression.[4][5] Humanized mouse models are indispensable tools for evaluating the safety, efficacy, and mechanism of action of these novel CD33-targeted therapeutics in vivo.

This document provides a detailed overview of the primary humanized CD33 mouse models, protocols for their development and use in preclinical studies, and examples of quantitative data generated from such models.

CD33 Signaling Pathway

CD33 functions as an inhibitory receptor. Upon binding to its sialic acid ligands, the ITIMs in its cytoplasmic tail are phosphorylated by Src family kinases.[1][3] This creates docking sites for

the recruitment of protein tyrosine phosphatases SHP-1 and SHP-2, which in turn dephosphorylate downstream signaling molecules, leading to the inhibition of cellular processes such as phagocytosis and cytokine production.[1][3][6]



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Caption: CD33 inhibitory signaling cascade.

Types of Humanized CD33 Mouse Models

Several types of humanized mouse models are utilized for studying CD33-targeted therapies, each with distinct advantages and limitations. The choice of model depends on the specific research question, such as evaluating myeloid toxicity, T-cell engagement, or long-term efficacy.[7][8]

Table 1:
Comparison
of
Humanized
CD33
Mouse
Models

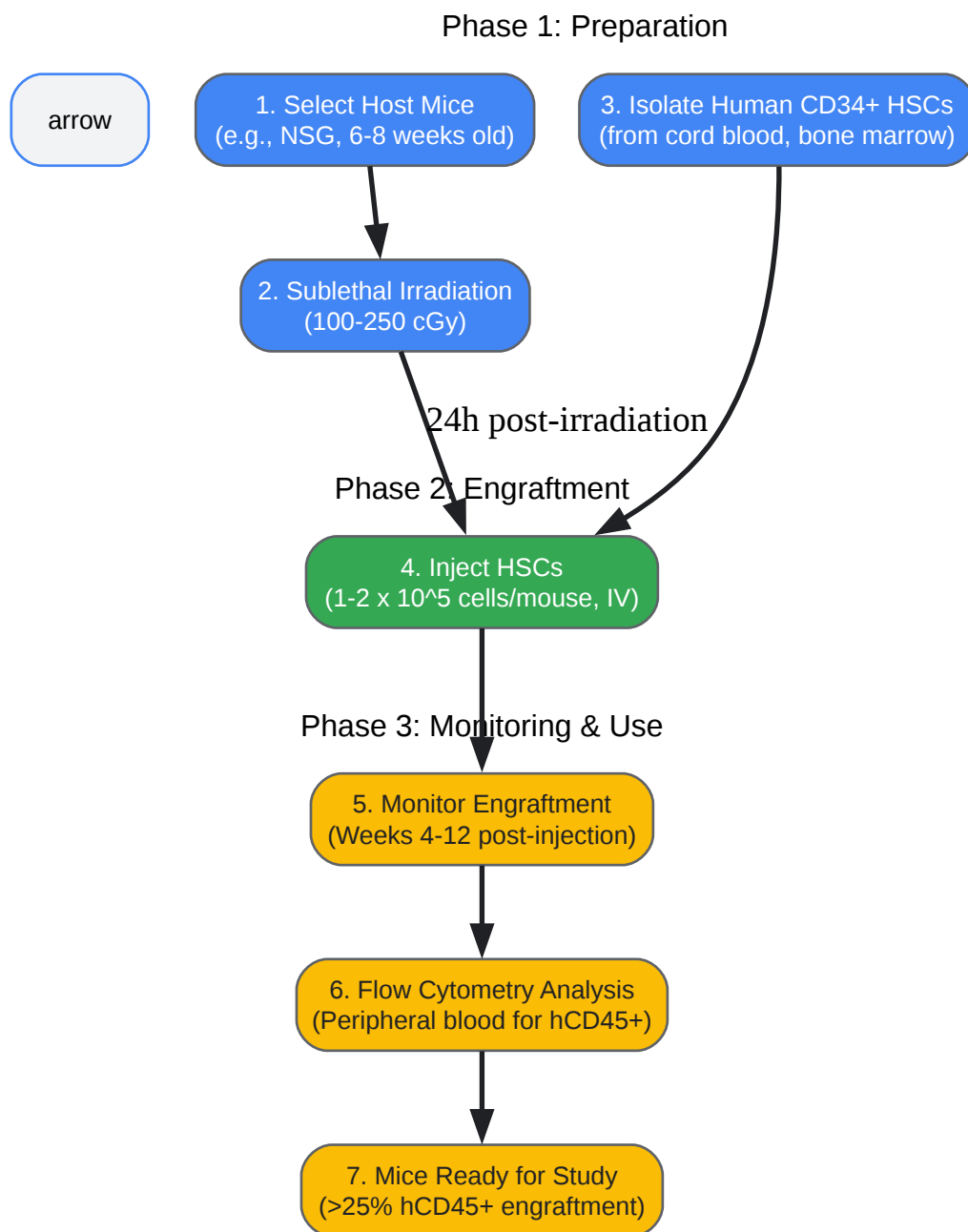
| Model Type | Method | Key Features | Advantages | Limitations | Typical Application |
|-------------------------|--|--|--|---|---|
| Genetically Humanized | Knock-in of human CD33 gene to replace the mouse ortholog. [2] | Expresses human CD33 on mouse myeloid cells within a fully competent mouse immune system. | Allows study of hCD33 in the context of normal mouse hematopoiesis and immunity. Low variability. | Mouse immune cells may not fully replicate human responses to therapies (e.g., cytokine release). | Myeloid toxicity studies, early-stage target validation. |
| HSC-Engrafted (hu-SRC) | Engraftment of human CD34+ hematopoietic stem cells (HSCs) into immunodeficient mice (e.g., NSG). [7][9] | Develops a multi-lineage human immune system, including human myeloid (CD33+) and lymphoid cells. [10] | Long-term engraftment supports extended studies. Development of both myeloid and lymphoid lineages. [11] | Variable engraftment levels. Takes 12-16 weeks for full immune reconstitution. [8][12] B-cell function can be reduced. [10] | Efficacy testing of ADCs, CAR-T cells, and other immunotherapies. Studying human hematopoiesis. |
| PBMC-Engrafted (hu-PBL) | Engraftment of human peripheral blood mononuclear | Rapid engraftment of mature human T cells and other | Fast and technically simple to establish (3-4 weeks). [7] | Prone to severe Graft-versus-Host Disease (GvHD). | Efficacy testing of T-cell dependent therapies like |

| | | | | | |
|---------------|---|---|---|--|--|
| | cells (PBMCs) into immunodeficient mice.[7] [9] | mononuclear cells. | Useful for short-term studies. | Limited myeloid cell engraftment. [13] | BiTEs. Acute toxicity studies. |
| AML Xenograft | Implantation of human CD33+ AML cell lines (e.g., HL-60, MOLM-13) or patient-derived xenografts (PDX) into immunodeficient mice.[4] [14] | Mice bear human CD33-positive tumors. Can be combined with HSC or PBMC engraftment for an immune component. | Highly reproducible tumor growth. Well-established protocols. | Lacks a human immune system unless co-engrafted. May not reflect patient heterogeneity (cell lines). [15] | Standard efficacy and dose-finding studies for cytotoxic agents like ADCs and radioimmunoconjugates. |

Experimental Protocols

Protocol 1: Generation of HSC-Engrafted Humanized Mice for CD33 Studies

This protocol describes the generation of humanized mice via intravenous injection of human CD34+ HSCs into sublethally irradiated immunodeficient mice, such as the NOD-scid IL2rynull (NSG) strain.[9][10]



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Caption: Workflow for generating HSC-engrafted humanized mice.

Methodology:

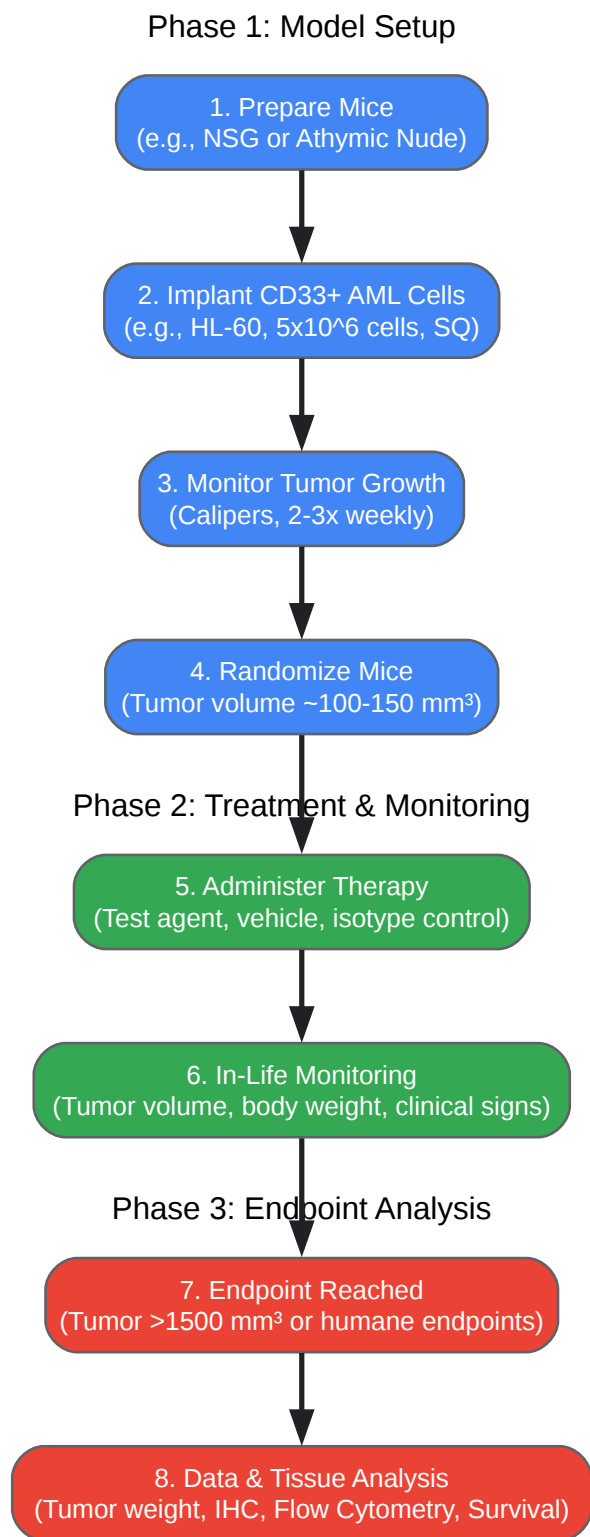
- Host Mice: Use severely immunodeficient mice, such as NSG or NOG mice, aged 6-8 weeks.[9][10]

- **Preconditioning:** 24 hours prior to cell injection, sublethally irradiate mice with a single dose of 100-250 cGy to ablate residual host hematopoietic cells and create a niche.[7][16]
- **HSC Preparation:** Isolate human CD34+ HSCs from umbilical cord blood or mobilized peripheral blood using magnetic-activated cell sorting (MACS).[16] A purity of >90% is recommended.
- **Injection:** Resuspend 1-2 x 10⁵ purified CD34+ HSCs in 100-200 µL of sterile PBS. Inject cells intravenously (IV) via the tail vein.[16]
- **Engraftment Monitoring:** Starting 4-8 weeks post-injection, monitor human immune cell engraftment.[9] Collect peripheral blood and perform flow cytometry to quantify the percentage of human CD45+ (hCD45+) cells among total lymphocytes. Mice are typically ready for use in efficacy studies 12-16 weeks post-engraftment, once stable multi-lineage chimerism is achieved.[8]

| Table 2: Engraftment Monitoring Parameters | | | | |
|---|---------------------|----------------|---|---------------------|
| Timepoint (Post-HSC Injection) | Tissue | Primary Marker | Lineage Markers | Method |
| 4-8 Weeks | Peripheral Blood | hCD45+ | hCD33+ (Myeloid), hCD19+ (B cells) | Flow Cytometry |
| 12-16 Weeks | Peripheral Blood | hCD45+ | hCD33+, hCD19+, hCD3+ (T cells), hCD4+, hCD8+ | Flow Cytometry |
| Study Endpoint | Spleen, Bone Marrow | hCD45+ | Comprehensive lineage panel | Flow Cytometry, IHC |

Protocol 2: In Vivo Efficacy Testing of a CD33-Targeted Therapy in an AML Xenograft Model

This protocol outlines a typical workflow for assessing the antitumor activity of a CD33-targeted agent using a subcutaneous AML cell line xenograft model.



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Caption: General workflow for an *in vivo* efficacy study.

Methodology:

- **Cell Culture:** Culture a human CD33-positive AML cell line, such as HL-60, under standard conditions. Ensure cells are in the logarithmic growth phase and have high viability (>95%) before implantation.
- **Implantation:** Subcutaneously inject $5-10 \times 10^6$ HL-60 cells, resuspended in 100-200 μL of PBS or Matrigel, into the flank of immunodeficient mice (e.g., NSG or athymic nude).
- **Tumor Growth and Randomization:** Monitor tumor growth by caliper measurements 2-3 times per week. Once tumors reach an average volume of 100-150 mm^3 , randomize mice into treatment groups (n=8-10 per group).
- **Treatment Administration:** Administer the CD33-targeted therapy (e.g., ADC, BiTE), isotype control antibody, and/or vehicle control according to the planned dosing schedule (e.g., once weekly for 3 weeks) and route (e.g., IV, IP).
- **Monitoring:** Continue to monitor tumor volume and body weight 2-3 times weekly. Observe mice for any clinical signs of toxicity.
- **Endpoint Analysis:** The primary endpoint is typically tumor growth inhibition. The study may be terminated when tumors in the control group reach a predetermined size (e.g., 1500 mm^3) or if humane endpoints are met. Survival can be monitored as a secondary endpoint. At necropsy, tumors can be excised, weighed, and processed for pharmacodynamic analyses (e.g., IHC, flow cytometry).

Quantitative Data Presentation

Data from in vivo studies are crucial for evaluating therapeutic candidates. The following table summarizes representative quantitative findings from preclinical studies using humanized CD33 mouse models.

Table 3:
Example
Quantitative
Data from In
Vivo CD33-
Targeted
Studies

| Therapy Type | Model Used | Cell Line / Model | Key Finding | Reference |
|----------------------------------|------------------------------------|-------------------------------|---|-----------|
| Thorium-227 Conjugate (ADC-like) | Subcutaneous Xenograft (NMRI nude) | HL-60 | A single 700 kBq/kg dose caused significant tumor regression compared to controls. | [4][15] |
| Thorium-227 Conjugate (ADC-like) | Disseminated Xenograft (NSG) | HL-60 | Single 600 kBq/kg dose significantly increased median survival vs. vehicle control. | [15] |
| CAR-T Cells | PDX Model (NSG) | AML Patient-Derived Xenograft | CD28-based CD33 CAR-T cells demonstrated robust inhibition of leukemia proliferation. | [14] |
| CD33 Knockout | APP/PS1 Transgenic Mouse | Alzheimer's Disease Model | Genetic knockout of CD33 resulted in a 33-37% reduction in A β plaque burden. | [17] |

| | | | | |
|---|--|-------------------------------|--|------|
| AAV-miRCD33 | APP/PS1 Transgenic Mouse | Alzheimer's Disease Model | AAV-mediated knockdown of CD33 reduced soluble A β 40 and A β 42 levels in brain extracts. | [18] |
| Antibody Targeting CD33- D2 Isoform | Disseminated Xenograft (NSG- SGM3) | HL-60 (CD33-D2 expressing) | A fluorescently labeled antibody successfully targeted CD33- D2 expressing cells in the bone marrow in vivo. | [19] |

Applications and Considerations

- **Drug Efficacy and Safety:** Humanized CD33 models are essential for determining the anti-leukemic activity and potential on-target, off-tumor toxicities of novel therapeutics. Genetically humanized models are particularly useful for assessing effects on normal myeloid progenitors.[2]
- **Mechanism of Action:** These models allow for in vivo investigation of a drug's mechanism, such as T-cell activation and cytokine release for BiTEs or payload delivery for ADCs.[4][14]
- **Model Selection:** The choice of model is critical. PBMC models are suited for short-term T-cell mediated cytotoxicity studies, whereas HSC-engrafted models are required for long-term efficacy and evaluation of effects on a developing human hematopoietic system.[11]
- **GvHD:** A significant limitation of PBMC-engrafted mice is the development of GvHD, which limits the experimental window.[7] HSC-engrafted mice are less prone to GvHD because the human T cells develop within the mouse host and are more tolerant.[8]
- **Innate Immunity:** While HSC models develop multiple human lineages, the functionality of innate immune cells like monocytes and NK cells can be suboptimal without the support of additional human cytokines.[10][13] Next-generation models expressing human cytokines are being developed to address this.[13]

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